molecular formula C10H3F13O2 B13402715 [Difluoro-(1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexyl)methyl] prop-2-enoate

[Difluoro-(1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexyl)methyl] prop-2-enoate

Cat. No.: B13402715
M. Wt: 402.11 g/mol
InChI Key: HUUZXARIESBCKH-UHFFFAOYSA-N
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Description

[Difluoro-(1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexyl)methyl] prop-2-enoate is a fluorinated organic compound with a complex structure. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. This compound is of interest in various fields, including materials science, pharmaceuticals, and industrial chemistry, due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Difluoro-(1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexyl)methyl] prop-2-enoate typically involves multiple steps, starting from readily available precursors. One common method involves the fluorination of cyclohexane derivatives, followed by the introduction of the prop-2-enoate group through esterification reactions. The reaction conditions often require the use of strong fluorinating agents and catalysts to achieve high yields and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, purification steps such as distillation and recrystallization are employed to isolate the desired compound from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

[Difluoro-(1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexyl)methyl] prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives, depending on the nucleophile employed.

Scientific Research Applications

Chemistry

In chemistry, [Difluoro-(1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexyl)methyl] prop-2-enoate is used as a building block for the synthesis of more complex fluorinated compounds. Its unique reactivity allows for the development of novel materials with enhanced properties.

Biology and Medicine

In biological and medical research, this compound is investigated for its potential as a drug candidate. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceuticals, making it a valuable component in drug design.

Industry

Industrially, the compound is used in the production of specialty polymers and coatings. Its stability and resistance to degradation make it suitable for applications in harsh environments, such as in the aerospace and automotive industries.

Mechanism of Action

The mechanism by which [Difluoro-(1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexyl)methyl] prop-2-enoate exerts its effects is largely dependent on its interaction with molecular targets. In drug design, it may interact with specific enzymes or receptors, modulating their activity. The fluorine atoms can influence the compound’s binding affinity and selectivity, leading to enhanced therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    [Difluoro-(1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexyl)methyl] propanoate: Similar structure but with a propanoate group instead of prop-2-enoate.

    [Difluoro-(1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexyl)methyl] acetate: Contains an acetate group, leading to different reactivity and applications.

Uniqueness

The unique aspect of [Difluoro-(1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexyl)methyl] prop-2-enoate lies in its combination of fluorinated cyclohexyl and prop-2-enoate groups. This structure imparts distinct chemical and physical properties, making it valuable for specific applications where stability, reactivity, and resistance to degradation are crucial.

Properties

Molecular Formula

C10H3F13O2

Molecular Weight

402.11 g/mol

IUPAC Name

[difluoro-(1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexyl)methyl] prop-2-enoate

InChI

InChI=1S/C10H3F13O2/c1-2-3(24)25-10(22,23)4(11)5(12,13)7(16,17)9(20,21)8(18,19)6(4,14)15/h2H,1H2

InChI Key

HUUZXARIESBCKH-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OC(C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)F)(F)F

Origin of Product

United States

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